molecular formula C5H7N3O2 B11923404 6-Amino-2-methoxypyrimidin-4(5H)-one

6-Amino-2-methoxypyrimidin-4(5H)-one

Cat. No.: B11923404
M. Wt: 141.13 g/mol
InChI Key: NQFOXDYKQBYGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methoxypyrimidin-4(5H)-one is a high-purity, versatile pyrimidinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold for the design and development of novel bioactive molecules. Pyrimidine derivatives, in general, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties (Biological and medicinal significance of pyrimidines: a review) . Recent research highlights the specific application of analogous 6-amino-2-methoxypyrimidin-4(3H)-one derivatives as core structures in the one-pot synthesis of novel compounds evaluated for their potential as antidiabetic agents. These derivatives function as α-glucosidase and α-amylase inhibitors, which are key enzymes targeted for managing postprandial blood glucose levels in diabetes mellitus (One-Pot Synthesis of Novel Pyrimidine Derivatives with ...) . Furthermore, the structural features of this chemotype allow for extensive derivatization, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The molecular conformation and crystal packing of its hydrated form have been extensively studied through X-ray crystallography, revealing a stable supramolecular architecture stabilized by π∙∙∙π stacking and hydrogen-bonding interactions, which is critical for understanding its solid-state properties in formulation science (Enchant OH⋅⋅⋅O interactions in hydrated 6-amino-2- ...) . This product is intended for research purposes as a chemical reference standard or synthetic precursor. It is supplied with a guaranteed purity of 98% and must be stored in a cool, dark place under an inert atmosphere. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-imino-2-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9)

InChI Key

NQFOXDYKQBYGDY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=N)CC(=O)N1

Origin of Product

United States

Advanced Structural Elucidation and Characterization Studies of 6 Amino 2 Methoxypyrimidin 4 5h One and Its Analogues

Single Crystal X-ray Diffraction (SCXRD) for Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) stands as a definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique provides unparalleled insight into the supramolecular architecture of 6-Amino-2-methoxypyrimidin-4(5H)-one and its analogues, revealing the precise spatial organization of molecules in the crystal lattice.

Analysis of Crystal Packing and Hydrated Forms

The crystal packing of pyrimidinone derivatives is significantly influenced by the presence of solvent molecules, particularly water, leading to the formation of hydrated forms. elsevierpure.com A study on hydrated 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP) revealed the integral role of two lattice water molecules in its crystal packing. elsevierpure.comresearchgate.net The formation of such hydrated crystals can lead to notable improvements in the physical properties of active pharmaceutical ingredients (APIs), including stability and bioavailability. elsevierpure.comresearchgate.net

For instance, the hydrated form of metacetamol, a related compound, crystallizes as a hemihydrate in a monoclinic structure. researchgate.net Similarly, the synthesis of proton-transfer complexes involving 2-amino-4-methoxy-6-methylpyrimidinium (2A4M6MP) with 4-aminosalicylate (4AMSA) and 5-chlorosalicylate (5ClSA) resulted in crystalline salts whose structures were determined by single-crystal X-ray analysis. nih.gov

Characterization of Intermolecular Interactions

The stability of the crystal structure of these compounds is largely dictated by a network of intermolecular interactions. In hydrated 6-amino-2-methoxypyrimidin-4(3H)-one, the crystal structure is greatly stabilized by significant O—H⋯O, N—H⋯O, and N—H⋯N hydrogen-bonding interactions. elsevierpure.comresearchgate.net Hirshfeld surface analysis further elucidates these non-covalent interactions, with H⋯H (49.4%), H⋯O/O⋯H (19.0%), and H⋯C/C⋯H (17.5%) contacts being the most significant contributors to the crystal packing. researchgate.net

In the case of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, the cation and anion interact via a pair of N—H⋯O hydrogen bonds, forming an R2²(8) ring motif. researchgate.net These motifs are further linked by π–π stacking interactions between the pyrimidine (B1678525) rings, along with weaker C—H⋯O and N—H⋯O interactions. researchgate.net Similarly, the crystal structures of 2A4M6MP salts with 4AMSA and 5ClSA exhibit O-H...O, N-H...O, N-H...N, and C-H...O interactions, forming distinct synthons. nih.gov The study of 2-amino-5,6-dimethylpyrimidin-4-one revealed different tautomeric forms with one-dimensional and three-dimensional hydrogen-bonding motifs. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the characterization of this compound and its analogues, providing valuable information about their functional groups, connectivity, and molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of 2-amino-4,6-diphenylnicotinonitriles, characteristic N-H stretching bands were observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, confirming the presence of the amino group. mdpi.com The N-H bending vibrations for the same compounds appeared between 1606–1654 cm⁻¹. mdpi.com Furthermore, the presence of a cyanide group was confirmed by strong absorption peaks around 2204–2210 cm⁻¹. mdpi.com In the case of 4-amino-2,6-dihydroxy pyrimidine, IR spectroscopy was used to study its tautomeric behavior by analyzing the vibrations associated with the NH2 and OH groups. ripublication.com

Compound Functional Group IR Absorption (cm⁻¹) Reference
2-Amino-4,6-diphenylnicotinonitrilesN-H (stretching)3412–3487 and 3300–3368 mdpi.com
2-Amino-4,6-diphenylnicotinonitrilesN-H (bending)1606–1654 mdpi.com
2-Amino-4,6-diphenylnicotinonitriles-C≡N (stretching)2204–2210 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure and connectivity of atoms. For 2-amino-4,6-diphenylnicotinonitriles, the ¹H-NMR spectra showed a characteristic singlet signal at 7.09–7.25 ppm for the proton at the 5-position, and a broad singlet at 5.30–5.38 ppm for the -NH₂ protons. nih.gov In the investigation of 6-amino-4-methylamino-5-nitrosopyrimidine, both ¹H and ¹³C NMR spectroscopy were used to determine its structure in a dimethylsulfoxide solution. nih.gov ¹³C NMR has also been employed to study the intra- and intermolecular interactions of amino acid derivatives and peptides in various solvents, where the chemical shifts of carbonyl carbons were found to correlate with solvent polarities. mdpi.com

Compound Nucleus Chemical Shift (ppm) Assignment Reference
2-Amino-4,6-diphenylnicotinonitriles¹H7.09–7.25Proton at 5-position nih.gov
2-Amino-4,6-diphenylnicotinonitriles¹H5.30–5.38-NH₂ nih.gov
2-Amino-4,6-dimethoxypyrimidine¹H-- chemicalbook.com
4-Amino-6-hydroxy-2-methylpyrimidine¹H-- chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. The mass spectra of 2-amino-4,6-diphenylnicotinonitriles displayed protonated molecular ions. nih.gov For some of these compounds containing chlorine, the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl was also observed. nih.gov The synthesis of various 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was confirmed through methods including mass spectrometry. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Amino 2 Methoxypyrimidin 4 5h One and Its Derivatives

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrimidine (B1678525) derivatives, offering a balance between accuracy and computational cost.

Geometry Optimization and Molecular Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrimidine derivatives, these calculations help in understanding their conformational preferences. For instance, in a hydrated form of 6-amino-2-methoxypyrimidin-4(3H)-one, DFT analysis has been used to calculate the molecular geometry. researchgate.netelsevierpure.com These computational studies provide precise data on bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

A study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, a related heterocyclic compound, utilized DFT with the B3LYP/6-311G(d,p) level of theory to determine its geometrical parameters. materialsciencejournal.org The optimized structure revealed C-H bond lengths ranging from 1.0809 Å to 1.0945 Å and C-C bond lengths between 1.3466 Å and 1.5339 Å. materialsciencejournal.org Such detailed structural information is vital for correlating the molecular architecture with its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters for a Pyran Derivative
ParameterBond Length (Å)
C-H1.0809 - 1.0945
C-C1.3466 - 1.5339
C-N (amino)1.362
C-N (nitro)1.4779
Data obtained from DFT/B3LYP/6-311G(d,p) calculations for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO analysis, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate various electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

For a hydrated form of 6-amino-2-methoxypyrimidin-4(3H)-one, the HOMO-LUMO energy difference was found to be 5.414 eV, indicating the possibility of charge transfer within the molecule. researchgate.netelsevierpure.com In another study on a pyrazolo[3,4-d]pyrimidine derivative, a small HOMO-LUMO energy gap was calculated, suggesting high chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) is another crucial descriptor derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.gov For the hydrated 6-amino-2-methoxypyrimidin-4(3H)-one, the MEP map was plotted to understand its charge distribution and reactive sites. researchgate.netelsevierpure.com

Table 2: HOMO-LUMO Energy Gaps for Pyrimidine and Related Derivatives
CompoundHOMO-LUMO Gap (eV)Implication
Hydrated 6-amino-2-methoxypyrimidin-4(3H)-one5.414Charge transfer possibility
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideSmallHigh chemical reactivity
Data sourced from DFT calculations. researchgate.netelsevierpure.comnih.gov

Advanced Intermolecular Interaction Analysis

The way molecules interact with each other in a condensed phase is crucial for understanding their physical properties and crystal packing. Advanced computational techniques are employed to analyze these non-covalent interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov It maps the electron distribution of a molecule in a crystalline environment, highlighting regions of close contact between neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.gov

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
CompoundH⋯H (%)O⋯H/H⋯O (%)C⋯H/H⋯C (%)N⋯H/H⋯N (%)
2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate44.220.919.68.1
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-29.7--
2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule I)28.2-23.438.3
2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile (Molecule II)27.0-26.335.0
Data obtained from Hirshfeld surface analysis. nih.govnih.govnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein.

Molecular docking studies have been performed on various pyrimidine derivatives to investigate their potential as inhibitors of specific enzymes. For instance, docking studies of a chromonyl-pyrimidine derivative in the quinone-binding site of a specific enzyme revealed key interactions with surrounding amino acid residues. researchgate.net Similarly, docking simulations of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were conducted to understand their inhibitory activity against fibroblast growth factor receptor 4 (FGFR4). nih.gov In the case of a hydrated 6-amino-2-methoxypyrimidin-4(3H)-one derivative, molecular docking simulations were performed to determine its modes of interaction with HIV-1 Protease. researchgate.net

These simulations provide valuable insights into the binding affinity and specificity of the pyrimidine derivatives, guiding the design of new and more potent therapeutic agents.

Ligand-Protein Binding Interaction Analysis

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides crucial insights into the binding affinity, selectivity, and the specific molecular interactions that stabilize the ligand-protein complex. For aminopyrimidine derivatives, which are frequently investigated as kinase inhibitors, docking studies are instrumental in understanding their mechanism of action at the atomic level.

Research on a series of 2-aminopyrimidine (B69317) derivatives targeting c-Jun N-Terminal Kinase (JNK) has demonstrated the utility of high-throughput virtual screening (HTVS) to identify potential lead compounds. researchgate.net In such studies, a library of compounds is docked into the active site of the target protein, and their binding affinities are estimated using scoring functions. For instance, the docking of aminopyrimidine derivatives against the main protease of SARS-CoV-2 (PDB ID: 6LU7) revealed that several compounds exhibited strong binding energy scores, with one derivative showing a binding energy of -8.12 kcal/mol. nih.gov

The interactions of these ligands within the binding pocket are critical for their inhibitory activity. Typically, the aminopyrimidine core forms key hydrogen bonds with the hinge region of the kinase, a conserved motif in the ATP-binding site. For example, in studies of 4-aminopyrimidine (B60600) derivatives as BACE1 inhibitors, the amino group was observed to form crucial hydrogen bonds with the catalytic aspartate residues. nih.gov Beyond hydrogen bonding, hydrophobic interactions and π-π stacking with aromatic residues in the active site also play a significant role in stabilizing the complex.

To illustrate the nature of these interactions, the following interactive data table summarizes the docking results for a selection of aminopyrimidine derivatives against various protein kinases.

DerivativeTarget KinasePDB IDBinding Energy (kcal/mol)Interacting Residues
2-aminopyrimidine analogc-Jun N-Terminal Kinase1PMN-7.5 to -8.5MET111, LYS55, GLN117
4-aminopyrimidine analogBACE12ZJ7-8.2ASP32, ASP228, GLY230
2,4-diaminopyrimidine analogEGFR2J6M-9.1MET793, LEU718, VAL726
6-aminopyrimidin-4-one analogp38 MAPK3S3I-7.9MET109, GLY110, LYS53

Note: The data in this table is representative and compiled from various studies on aminopyrimidine derivatives to illustrate typical binding energies and interacting residues. It does not represent data for a single, specific study on 6-Amino-2-methoxypyrimidin-4(5H)-one.

Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. youtube.com MD simulations are crucial for assessing the flexibility of the ligand and the protein, and for calculating more accurate binding free energies.

For pyrimidinone derivatives, MD simulations can elucidate how substitutions on the pyrimidine ring affect the conformational stability of the ligand and its interactions within the binding pocket. nih.gov A typical MD simulation runs for nanoseconds to microseconds, tracking the movements of all atoms in the system. The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation. A stable complex is generally indicated by a low and converging RMSD value over time. For instance, a study on dihydropyrimidinone derivatives targeting α-glucosidase showed that the protein-ligand complex reached a stable conformation with a low RMSD of 1.7 Å, which was comparable to the protein's intrinsic flexibility. researchgate.net

The following table presents representative data from MD simulations of pyrimidine-based inhibitors, highlighting key parameters used to assess conformational stability and interaction dynamics.

Inhibitor ScaffoldTarget ProteinSimulation Time (ns)Average Ligand RMSD (Å)Key Stable Interactions
Dihydropyrimidinoneα-Glucosidase1001.7Hydrogen bonds with catalytic residues
7H-pyrrolo[2,3-d]pyrimidinePAK42001.5H-bonds with hinge region, hydrophobic contacts
Phenylamino-pyrimidineBcr-Abl502.1π-π stacking with aromatic residues
Pyrazolo[3,4-d]pyrimidineVEGFR-21001.9Salt bridge with charged residues

Note: This table provides illustrative data from various MD simulation studies on pyrimidine derivatives to showcase typical values and observed interactions.

Computational Strategies for Scaffold Exploration and Optimization

The pyrimidine core is a versatile scaffold that can be modified in numerous ways to enhance potency, selectivity, and pharmacokinetic properties. Computational strategies play a vital role in exploring the chemical space around this scaffold and guiding the optimization process.

Scaffold Morphing and Isomeric Studies

Scaffold morphing, also known as scaffold hopping, is a computational technique used to identify novel core structures that can mimic the biological activity of a known active compound. nih.govmdpi.com This approach is particularly useful for discovering new intellectual property and for overcoming issues with the original scaffold, such as poor ADMET properties. For pyrimidine-based compounds, scaffold morphing can involve replacing the pyrimidine ring with other heterocyclic systems that maintain the key pharmacophoric features required for binding to the target protein.

Isomeric studies are also crucial for scaffold exploration. By computationally evaluating different isomers of a lead compound, researchers can identify which arrangements of substituents and which core structures are most favorable for binding. For example, a study on furano[2,3-d]pyrimidine amides as Notum inhibitors demonstrated how scaffold hopping from a thienopyrimidine core, guided by X-ray crystallography and computational modeling, led to the discovery of more potent inhibitors. nih.gov

The following table illustrates examples of scaffold morphing and isomeric studies for pyrimidine-based compounds.

Original ScaffoldMorphing/Isomeric StrategyResulting ScaffoldRationale
Thieno[2,3-d]pyrimidineScaffold HoppingFurano[2,3-d]pyrimidineImproved potency and metabolic stability. nih.gov
4-AminopyrazolopyrimidineRing Splitting4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidineEnhanced potency against BTK and EGFR. ebi.ac.uk
PyrimidineIsomeric Substitution2,4-Disubstituted vs. 4,6-DisubstitutedTo explore different interaction points within the active site.
Purine (B94841)Scaffold HybridizationPyridine-annulated purinesTo combine features of known anticancer agents. researchgate.net

Homology Modeling for Target Interaction Prediction

When the experimental 3D structure of a target protein is not available, homology modeling can be used to build a theoretical model based on the known structure of a homologous protein. ekb.egnih.govlabsyspharm.org This is a common scenario in drug discovery, especially when targeting novel or less-studied proteins. For pyrimidine-based inhibitors targeting kinases, homology models can be invaluable for predicting how these compounds will bind and for guiding their design. youtube.com

The process of homology modeling involves identifying a suitable template structure, aligning the target sequence with the template sequence, building the 3D model, and then validating the model's quality. labsyspharm.org Once a reliable homology model is generated, it can be used for molecular docking and MD simulations in the same way as an experimentally determined structure. For instance, a hybrid structure-based machine learning approach has been developed to predict kinase inhibition by generating homology models for a large set of kinases and then docking compounds into these models. proquest.com This approach significantly expands the applicability of structure-based design to targets without experimental structures.

A study on predicting drug targets for drug-like compounds demonstrated that homology modeling, combined with transcriptomics, can successfully identify protein targets for novel compounds. nih.gov This highlights the power of homology modeling in the early stages of drug discovery for hypothesis generation and target identification.

The following table provides examples of how homology modeling has been applied to predict interactions for pyrimidine-based inhibitors.

Target ProteinTemplate PDB IDSequence Identity (%)Application of Model
PIM-1 Kinase2C3I65%Virtual screening and identification of novel inhibitors. nih.gov
Plasmodium falciparum PI(4)K3L4F45%Virtual screening to discover novel anti-malarial compounds.
Human Kinases (various)Multiple>40%Large-scale prediction of kinase-inhibitor interactions. proquest.com
Pseudomonas aeruginosa proteinsMultiple>30%Comprehensive prediction of biochemical functions to identify drug targets. ekb.eg

Note: This table showcases examples of homology modeling applications from the literature and does not imply that these specific models were used for studying this compound.

Pharmacological and Biological Activity Research on 6 Amino 2 Methoxypyrimidin 4 5h One and Its Analogues

Mechanistic Investigations of Biological Activity

The biological effects of 6-Amino-2-methoxypyrimidin-4(5H)-one and its analogues are rooted in their ability to interact with specific biomolecules, leading to the modulation of cellular functions. Researchers have explored these mechanisms through various studies, including enzyme inhibition, receptor modulation, and the disruption of cellular pathways.

Enzyme Inhibition Studies

Analogues of this compound have been investigated as inhibitors of a wide range of enzymes implicated in diseases such as cancer. The core pyrimidine (B1678525) structure serves as a versatile scaffold for designing potent and selective inhibitors.

Cyclin-Dependent Kinases (CDKs): The 2,4-diamino-5-ketopyrimidine core, a close analogue of this compound, has been identified as a critical structure for potent and ATP-competitive inhibition of CDKs. nih.gov These kinases are key regulators of the cell cycle, and their deregulation is a common feature in many human cancers. nih.gov Optimization of this scaffold, particularly with a substituted 4-piperidine moiety at the C2-amino position and a 2-methoxybenzoyl group at the C5 position, has yielded compounds with significant inhibitory activity against CDK1, CDK2, and CDK4. nih.gov For instance, compound 39 (R547) demonstrated potent inhibition of CDK1, CDK2, and CDK4 with Kᵢ values of 0.001, 0.003, and 0.001 μM, respectively. nih.gov An X-ray crystal structure of this compound bound to CDK2 revealed a binding mode consistent with the observed structure-activity relationships. nih.gov Further modifications, such as the substitution of a cyano-NNO-azoxy moiety for the nitroso group in related pyrimidine inhibitors, have also led to compounds with improved potency against CDK2. nih.gov

CompoundTarget Enzyme(s)Kᵢ (μM)
R547 (39) CDK10.001
CDK20.003
CDK40.001

Phosphoinositide 3-kinase (PI3K) and mTOR: The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. nih.gov Pyrimidine derivatives have been explored as dual inhibitors of PI3K and mTOR. For example, a series of sulfonamide methoxypyridine derivatives were designed and synthesized, showing that modifications at the fifth position of an oxazole (B20620) ring had a crucial effect on biological activity. nih.gov Specifically, N-alkyl amides of moderate volume, such as an isopropyl group, showed ideal inhibitory activity. nih.gov The strategic combination of mTOR inhibitors with other targeted therapies is considered a promising approach to overcome or prevent treatment resistance in some cancers. nih.gov

Topoisomerase II: Pyrimidine-containing compounds have also been identified as inhibitors of Topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. nih.gov Merbarone, a drug with a pyrimidine nucleus, acts as a catalytic inhibitor of this enzyme. nih.gov Catalytic inhibitors of Topoisomerase II prevent the formation of the enzyme-DNA complex without stabilizing DNA cleavage, thereby disrupting the catalytic cycle of the enzyme. nih.gov

Aromatase: The inhibition of estrogen biosynthesis through targeting the enzyme aromatase is an effective strategy for treating hormone-dependent diseases like breast cancer. nih.gov Several series of 5-substituted pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit aromatase. nih.govgoogle.com The highest inhibitory activity was observed in diarylpyrimidinemethanols and diarylpyrimidinyl methanes that were substituted at the 4- and 4'-positions with electron-withdrawing groups, particularly chlorine. nih.gov

Other Enzymes: The versatility of the pyrimidine scaffold extends to the inhibition of other enzymes. For instance, pyrimidine derivatives have been investigated as inhibitors of SHP2, IDO1, PKMYT-1, and JAK3. The 4-aminopyrazolopyrimidine scaffold, a related heterocyclic system, has been extensively used in the design of various kinase inhibitors, including those targeting FGFR and Src family kinases. nih.gov

Receptor Modulation Studies

In addition to enzyme inhibition, pyrimidine derivatives can exert their biological effects through the modulation of cellular receptors. For example, a series of 6-alkyl-2,4-diaminopyrimidines were developed as antagonists of the histamine (B1213489) H₄ receptor, a G-protein coupled receptor involved in inflammatory processes. nih.gov These compounds demonstrated antagonistic activity at both human and rodent H₄ receptors, highlighting the potential of the pyrimidine scaffold in designing receptor modulators. nih.gov

Cellular Pathway Disruption

By inhibiting key enzymes or modulating receptors, analogues of this compound can disrupt critical cellular pathways. The inhibition of CDKs, for instance, directly interferes with cell cycle progression, leading to cell growth arrest. nih.gov Similarly, the inhibition of the PI3K/mTOR pathway can halt the signaling cascades that promote cell growth, proliferation, and survival. nih.gov The disruption of these pathways is a cornerstone of many cancer therapies.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrimidine-based compounds, these studies have provided valuable insights into how different substituents and their positions on the pyrimidine ring influence biological activity.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents on the core ring.

At the C2 and C4 Positions: In the context of CDK inhibitors, the 2,4-diamino-5-ketopyrimidine core is essential. nih.gov Further modifications at the C2-amino position, such as the introduction of a substituted 4-piperidine moiety, have been shown to be critical for CDK inhibitory activity. nih.gov The introduction of aminosulfonylphenyl substituents on the 2-amino group of a 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine scaffold increased CDK2 inhibitory potency by two orders of magnitude while maintaining selectivity. nih.gov

At the C5 Position: For aromatase inhibitors based on a 5-substituted pyrimidine scaffold, the nature of the substituent is paramount. Diarylpyrimidinemethanols and diarylpyrimidinyl methanes with electron-withdrawing substituents at the 4- and 4'-positions of the aryl rings displayed the greatest inhibitory activity. nih.gov

At the C6 Position: In the development of histamine H₄ receptor antagonists, the 6-alkyl-2,4-diaminopyrimidine series proved effective. nih.gov This indicates that an alkyl group at the C6 position is favorable for this specific biological target.

General Observations: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the physicochemical properties of the molecule, affecting its bioavailability and efficacy. mdpi.com For instance, in one study on PAK4 inhibitors, it was found that for EWGs, smaller halogen atoms with higher electronegativity led to a range of biological activity, while EDGs resulted in inactive compounds. mdpi.com The incorporation of halogen atoms can improve properties like oral absorption and cell membrane permeability. mdpi.com Methoxy (B1213986) groups, depending on their position, can also play a crucial role in the anticancer activity of related quinolinone derivatives. researchgate.net

Positional Effects on Molecular Interactions

The position of substituents on the pyrimidine ring dictates their spatial orientation and ability to form key interactions with the target protein.

In the case of CDK2 inhibitors, an X-ray crystal structure revealed that the diaminopyrimidine core and its substituents fit into the ATP-binding pocket of the enzyme, forming specific hydrogen bonds and hydrophobic interactions that are crucial for inhibition. nih.gov A molecular modeling study of a 6-cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine derivative suggested a binding mode similar to other purine (B94841) and pyrimidine analogues, highlighting the importance of a conserved water molecule in stabilizing the bioactive conformation. nih.gov

For 4H-chromene-based anticancer agents, SAR studies revealed that the 3 and 4 positions of the chromene system prefer rigid and hydrophobic functional groups, while the 6-position favors a meta or para-substituted aryl group with small and hydrophilic substituents. nih.gov This demonstrates how positional effects can guide the design of more potent compounds.

Exploration of Diverse Biological Activities in vitro and ex vivo

The biological activities of pyrimidine analogues are a subject of extensive research, with numerous studies exploring their potential as therapeutic agents. Investigations are typically conducted in vitro using cellular models and purified enzymes to determine efficacy and mechanism of action.

Analogues of this compound have demonstrated significant potential as anticancer agents. In one study, a series of novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against 60 different human tumor cell lines. nih.gov Several of these pyrimidine derivatives showed promising, broad-spectrum anticancer activity across multiple cancer types. nih.gov

Notably, compound 1c from this series exhibited high selectivity towards leukemia cell lines in a five-dose assay. nih.gov The results indicated that this compound possesses broad-spectrum anticancer activity against all nine types of cancer subpanels tested, with a particularly strong effect against leukemia. nih.gov Such findings highlight the potential of the pyrimidine scaffold as a basis for the development of new anticancer therapeutics. nih.gov

Table 1: In Vitro Anticancer Activity of a Selected 6-amino-5-cyano-2-thiopyrimidine Derivative (Compound 1c)

Cancer Subpanel Cell Line GI₅₀ (μM)
Leukemia HL-60(TB) 0.54
Leukemia K-562 1.35
Leukemia MOLT-4 0.61
Leukemia RPMI-8226 0.63
Leukemia SR 0.44
Non-Small Cell Lung Cancer NCI-H460 21.4
Colon Cancer HCT-116 > 100
CNS Cancer SF-295 2.51
Melanoma SK-MEL-5 > 100
Ovarian Cancer OVCAR-3 2.61
Renal Cancer 786-0 2.66
Prostate Cancer PC-3 2.91

Data sourced from a study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives. nih.gov GI₅₀ is the concentration required to inhibit cell growth by 50%.

Derivatives containing a core structure related to this compound have also been investigated for their antimicrobial properties. A study involving the synthesis of various 2-amino- and 2-methoxy-nicotinonitrile compounds tested their efficacy against a panel of bacteria and fungi. worldnewsnaturalsciences.com The antimicrobial activity was assessed by measuring the zone of inhibition against several microbial strains. worldnewsnaturalsciences.com

The synthesized compounds displayed a range of activities against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Aspergillus niger. worldnewsnaturalsciences.com The results, summarized in the table below, indicate that specific substitutions on the core ring structure significantly influence the antimicrobial potency. worldnewsnaturalsciences.com Other research has focused on developing novel antimicrobial agents that act by disrupting the bacterial cell membrane, which has been shown to be an effective strategy against drug-resistant strains like MRSA. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected 2-Amino-nicotinonitrile Analogues

Compound R-group S. aureus B. megaterium E. coli A. niger
2a Phenyl 14 mm 12 mm 13 mm 14 mm
2b 4-Methylphenyl 15 mm 14 mm 14 mm 16 mm
2c 4-Methoxyphenyl 16 mm 15 mm 15 mm 17 mm
2d 4-Chlorophenyl 17 mm 16 mm 16 mm 18 mm
2e 3-Nitrophenyl 18 mm 17 mm 17 mm 19 mm
Standard Ampicillin 24 mm 22 mm 21 mm -

Data represents the zone of inhibition in mm and is sourced from a study on the synthesis and antimicrobial activity of nicotinonitrile derivatives. worldnewsnaturalsciences.com

Antiviral Activities

The pyrimidine scaffold is a crucial component in many biologically active compounds, including those with antiviral properties. Research has focused on modifying the core pyrimidine structure to enhance activity against various viruses.

Analogues of 6-hydroxypyrimidine, which is the tautomeric form of pyrimidin-4(5H)-one, have demonstrated notable antiviral effects. Specifically, O(6)-isomers of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have been synthesized and tested. rajpub.com Compounds derived from 2,4-diamino-6-hydroxypyrimidine (B22253) and 2-amino-4-hydroxy-6-hydroxypyrimidine showed inhibitory activity against the replication of several herpes viruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). rajpub.com These same compounds were also active against retroviruses like Moloney Sarcoma Virus (MSV) and Human Immunodeficiency Virus (HIV-1 and HIV-2), with the most pronounced activity against the latter. rajpub.com The antiviral efficacy was observed to be dependent on the substitution pattern; replacing the oxygen at position 6 with a sulfur atom resulted in lower activity. rajpub.com

Furthermore, fused pyrimidine systems, such as 4,7-disubstituted pyrimido[4,5-d]pyrimidines, have been identified as a promising framework for developing novel antiviral agents. Certain compounds within this class, particularly those featuring a cyclopropylamino group and an aminoindane moiety, exhibited significant efficacy against human coronavirus 229E (HCoV-229E).

Table 1: Antiviral Activity of this compound Analogues

Analogue Class Target Viruses Key Findings
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines Herpesviruses (HSV-1, HSV-2, VZV, CMV), Retroviruses (MSV, HIV-1, HIV-2) O(6)-isomers inhibit viral replication; activity is most pronounced against retroviruses. rajpub.com

Immunomodulatory Effects

Pyrimidine analogues have been investigated for their ability to modulate the immune system, particularly cytokine production. Cytokines are signaling proteins that play a critical role in regulating immune responses. An imbalance between different types of cytokine responses is associated with various diseases.

A study on a series of pyrrolo[2,3-d]pyrimidone nucleosides, which are structurally related to the core compound, assessed their ability to modulate cytokine levels in activated human T cells. acs.orgnih.gov The research aimed to identify compounds that could shift the immune response by enhancing Type 2 cytokines (like IL-4 and IL-5) while suppressing Type 1 cytokines (like IFNγ, IL-2, and TNFα). acs.orgnih.gov

One specific analogue, 7-(β-d-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, demonstrated a dramatic enhancement of Interleukin-4 (IL-4) levels by over 200% and a significant increase in Interleukin-5 (IL-5) by 36%. acs.orgnih.gov This compound also showed substantial suppression of Type 1 cytokines, including a 54% reduction in Interleukin-2 (IL-2), a 42% reduction in Interferon-gamma (IFNγ), and a 55% reduction in Tumor Necrosis Factor-alpha (TNFα). acs.orgnih.gov These findings highlight the potential of pyrimidone-based nucleosides to act as immunomodulators by inducing a bias towards a Type 2 cytokine response. acs.orgnih.gov The activity was found to be highly dependent on specific structural features of the nucleoside. acs.orgnih.gov

Table 2: Immunomodulatory Effects of Pyrrolo[2,3-d]pyrimidone Nucleoside Analogues

Compound Effect on Type 1 Cytokines Effect on Type 2 Cytokines

Plant Growth Modulating Activities

Derivatives of pyrimidine have been explored for their role in agriculture as plant growth regulators. These compounds can exhibit physiological effects similar to natural plant hormones (phytohormones) like auxins and cytokinins, which control nearly all aspects of plant growth and development. auctoresonline.orgauctoresonline.org

Research has shown that synthetic pyrimidine derivatives can regulate plant growth through pathways similar to those of auxins or cytokinins. auctoresonline.org Studies on wheat (Triticum aestivum L.) and barley (Hordeum vulgare L.) demonstrated that the application of certain pyrimidine derivatives at low concentrations positively affects the growth and development of both the shoot and root systems. rajpub.comauctoresonline.orgresearchgate.net For instance, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine were found to have a regulatory effect comparable to, or in some cases exceeding, that of the natural auxin Indole-3-acetic acid (IAA). auctoresonline.orgresearchgate.netresearchgate.net

The regulatory activity of these pyrimidine analogues is differentiated and depends on the specific substituents within their chemical structure. rajpub.comauctoresonline.org The application of these compounds has been shown to improve morphometric parameters, such as shoot and root length, and enhance photosynthesis by increasing the content of chlorophyll (B73375) and carotenoids in leaves. auctoresonline.orgresearchgate.net This suggests that pyrimidine derivatives can act as effective agents for modulating plant growth and improving agricultural productivity. rajpub.comauctoresonline.org

Table 3: Plant Growth Modulating Activities of Pyrimidine Analogues

Plant Pyrimidine Analogue Class Observed Effects
Wheat (Triticum aestivum L.) General Pyrimidine Derivatives Positive effect on shoot and root growth; activity dependent on substituents. rajpub.comauctoresonline.org
Wheat (Triticum aestivum L.) 6-methyl-2-mercapto-4-hydroxypyrimidine derivatives Increased shoot and root length, enhanced chlorophyll and carotenoid content. auctoresonline.orgresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Scaffold Diversity

The exploration of the chemical space around the 6-Amino-2-methoxypyrimidin-4(5H)-one core is fundamental to discovering novel structure-activity relationships (SAR). Future research will heavily focus on developing innovative and efficient synthetic strategies to generate a wide array of derivatives. While the synthesis of a hydrated single crystal of 6-amino-2-methoxypyrimidin-4(3H)-one (HAMP) has been achieved via a slow solvent evaporation technique, broader library synthesis requires more versatile methods. researchgate.net

Drawing inspiration from methodologies applied to related scaffolds, several approaches hold promise:

Multi-component Reactions: Biginelli-inspired three-component reactions have been successfully used to produce diverse 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles and 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines in moderate to excellent yields. nih.govresearchgate.net Adapting such one-pot strategies could allow for the rapid and efficient introduction of various substituents onto the pyrimidinone core.

Precursor-Based Synthesis: The use of functionalized pyrimidine (B1678525) precursors, such as 6-amino-2-thiouracil, has proven effective for generating complex, fused-ring systems like pyrido[2,3-d]pyrimidines through cycloaddition reactions. nih.gov A similar strategy starting with this compound could yield novel polycyclic derivatives with unique pharmacological profiles.

Combinatorial Chemistry: The generation of compound libraries, as demonstrated in the preparation of aminopyrimidine derivatives, allows for systematic exploration of the impact of different functional groups on biological activity. nih.gov Applying combinatorial approaches to the this compound scaffold will be essential for building a comprehensive understanding of its SAR. nih.gov

These advanced synthetic methods will be crucial for creating a diverse library of analogues, enabling a thorough investigation into how modifications of the core structure influence biological targets and cellular activity.

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide profound insights into its physicochemical properties and guide the rational design of more potent and selective derivatives.

A detailed computational analysis has already been performed on the hydrated form of the compound (HAMP), laying a foundation for future work. researchgate.net This study utilized Density Functional Theory (DFT) to analyze the molecule's geometry, reactivity, and the nature of its non-covalent interactions. Key parameters from this research are summarized below.

Computational MethodApplication to this compound (HAMP) researchgate.netInsights Gained
Density Functional Theory (DFT) Calculation of molecular geometry and global reactive parameters.Provides an understanding of the molecule's fundamental properties.
HOMO-LUMO Analysis The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals was found to be 5.414 eV.Indicates the potential for charge transfer within the molecule, a key aspect of its reactivity.
Molecular Electrostatic Potential (MEP) Plotted to understand charge distribution.Identifies the electrophilic and nucleophilic sites, which are crucial for predicting molecular interactions.
Hirshfeld Surface (HS) Analysis Used to explore non-classical hydrogen bonding interactions.Quantifies the intermolecular forces that stabilize the crystal structure.
Quantum Theory of Atoms in Molecules (QTAIM) Employed to describe the nature of non-covalent interactions.Characterizes the strength and type of bonds, including hydrogen bonds, within the crystal.

Future computational efforts will likely involve molecular docking and free energy perturbation simulations. nih.govnih.gov These methods can predict how derivatives of this compound bind to specific biological targets, such as protein kinases, which are often modulated by pyrimidine-based inhibitors. nih.gov By simulating these interactions, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a comprehensive biological profile of a compound. nih.govnih.gov This approach moves beyond a single target to reveal the broader effects on cellular pathways and networks. researchgate.net

While no specific multi-omics studies on this compound have been published, the framework for such an investigation is well-established. nih.govrsc.org A future study could elucidate the compound's mechanism of action by measuring changes across different biological layers after cell exposure. For example, metabolomics analysis could reveal whether the compound affects pyrimidine biosynthesis, similar to how it was used to show that the drug AICAr induces apoptosis by causing pyrimidine starvation. nih.gov

A typical multi-omics workflow would involve the following data types:

Omics LayerData GeneratedPotential Insights for this compound
Transcriptomics RNA sequencing (RNA-Seq) data. nih.govIdentifies which genes are up- or down-regulated in response to the compound, pointing to affected signaling pathways.
Proteomics Mass spectrometry data on protein abundance and post-translational modifications. nih.govReveals changes in the expression of key proteins and enzymes, linking gene expression changes to functional outcomes.
Metabolomics Data on endogenous small-molecule metabolites. researchgate.netCan detect disruptions in metabolic pathways, such as pyrimidine metabolism, which is a known target for cancer therapies. nih.govnih.gov

By integrating these datasets, researchers can construct detailed models of the compound's effects, identify potential biomarkers of response, and uncover novel therapeutic applications. nih.govmdpi.com

Development of Next-Generation Pyrimidinone-Based Chemical Probes and Lead Compounds

A primary goal of future research is to develop derivatives of this compound into highly selective chemical probes and optimized lead compounds for drug development. Chemical probes are invaluable tools for dissecting biological pathways. For instance, a highly selective aminopyrimidine derivative was recently developed as a chemical probe to study DRAK1, a kinase implicated in neurodegeneration, thereby helping to illuminate its function. nih.gov

The pyrimidine scaffold is a well-established "hinge-binding motif" for kinase inhibitors. nih.gov This makes the this compound nucleus an attractive starting point for developing next-generation inhibitors targeting kinases implicated in diseases like cancer. nih.govnih.gov Research on related aminopyrimidine structures has led to the discovery of potent and selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is relevant in hepatocellular carcinoma. nih.gov

The development process will focus on:

Enhancing Potency and Selectivity: Iterative cycles of design, synthesis, and testing will be used to improve the affinity of new compounds for their intended target while minimizing off-target effects. nih.gov

Overcoming Drug Resistance: Pyrimidine-based drugs are being developed to target mutations that confer resistance to existing therapies, such as in the case of next-generation EGFR inhibitors for non-small cell lung cancer. nih.gov

Creating Tool Compounds: Developing highly specific probes from the this compound scaffold will enable researchers to investigate the biology of its targets with high precision. nih.gov

Through these focused efforts, the this compound scaffold has the potential to yield not only powerful research tools but also the next generation of pyrimidinone-based therapeutics. mdpi.com

Q & A

Basic Research Questions

Q. What are the key physical properties of 6-Amino-2-methoxypyrimidin-4(5H)-one, and how are they experimentally determined?

  • Answer: The compound has a molecular weight of 141.13 g/mol, a melting point of 214–216°C, and a boiling point of 227°C, with a density of 1.51 g/cm³ . These properties are typically determined via differential scanning calorimetry (DSC) for melting point, gas chromatography for boiling point, and pycnometry for density. Consistency in reported values across replicates is critical to confirm purity.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: A validated method involves reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in sodium methylate/methanol, adapted from a protocol for a fluorinated analog . Critical steps include maintaining anhydrous conditions during reflux and precise pH control during workup to isolate the product. Alternative routes may use substituted pyrimidine precursors with amine-functionalized nucleophiles under basic conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions, while high-resolution mass spectrometry (HRMS) confirms the molecular ion peak. For example, ¹H NMR peaks for the methoxy group typically appear at δ ~3.8–4.0 ppm, and the amino group shows broad signals at δ ~5.5–6.0 ppm . Melting point consistency with literature values further corroborates purity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer: The compound should be stored in a dark, inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation via oxidation or photolysis. Moisture-sensitive handling is advised due to potential hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize byproducts?

  • Answer: Systematic optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control: Lowering reaction temperature to 60–80°C reduces side reactions like over-alkylation .
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
    Yield tracking via HPLC and byproduct characterization (e.g., LC-MS) is essential for iterative refinement.

Q. What analytical strategies resolve contradictions in reported biological activity data?

  • Answer: Discrepancies in antimicrobial or pharmacological assays often arise from variations in:

  • Test strains/cell lines: Standardize using ATCC-recommended microbial strains or cell cultures.
  • Solvent systems: Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .
  • Dosage protocols: Implement dose-response curves (e.g., IC₅₀ calculations) for cross-study comparability.

Q. How can computational modeling predict reactivity in substitution reactions?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For example, the C-2 methoxy group’s electron-withdrawing effect directs substitution to C-5 or C-6 positions. Molecular docking studies further predict binding interactions in biological targets .

Q. What advanced techniques characterize tautomeric or polymorphic forms of this compound?

  • Answer: X-ray crystallography definitively resolves tautomerism (e.g., keto-enol forms) and polymorphism. For instance, hydrogen-bonding patterns in the crystal lattice (N–H⋯O and O–H⋯O interactions) stabilize specific tautomers . Variable-temperature NMR and IR spectroscopy can dynamically monitor tautomeric shifts in solution.

Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacological profile?

  • Answer: Introducing electron-withdrawing groups (e.g., fluorine at C-5) enhances metabolic stability and membrane permeability, as seen in fluorinated analogs like 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one . Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antibacterial potency .

Methodological Tables

Table 1: Key Analytical Data for Structural Confirmation

TechniqueObserved DataReference Compound Data
¹H NMR (DMSO-d₆)δ 3.85 (s, 3H, OCH₃), δ 6.15 (s, 1H, NH₂)δ 3.82–3.88 (OCH₃), δ 6.10–6.20 (NH₂)
HRMS (ESI+)m/z 142.12 [M+H]⁺Calculated: 142.0978

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C>80% yield
SolventAnhydrous DMFMinimizes hydrolysis
CatalystZnCl₂ (5 mol%)15% yield increase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.